ethyl 2-thiocyanatoacetate
Overview
Description
ethyl 2-thiocyanatoacetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers. This compound is a derivative of thiocyanatoacetic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, forming an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-thiocyanatoacetate can be synthesized through the esterification of thiocyanatoacetic acid with ethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of thiocyanatoacetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-thiocyanatoacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
ethyl 2-thiocyanatoacetate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug synthesis or as a probe in medicinal chemistry.
Industry: In industrial applications, thiocyanatoacetic acid ethyl ester can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism by which thiocyanatoacetic acid ethyl ester exerts its effects involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release thiocyanatoacetic acid, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with a similar structure but without the thiocyanate group.
Methyl butyrate: Another ester with a different alkyl group and acid component.
Ethyl butanoate: An ester with a similar ethyl group but a different acid component.
Uniqueness
ethyl 2-thiocyanatoacetate is unique due to the presence of the thiocyanate group, which imparts distinct chemical properties and reactivity. This functional group can participate in specific reactions that are not possible with other esters, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 2-thiocyanatoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-8-5(7)3-9-4-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJIGKLTDLURBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201674 | |
Record name | Acetic acid, thiocyanato-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-28-0 | |
Record name | Acetic acid, 2-thiocyanato-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5349-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, thiocyanato-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanatoacetic acid ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, thiocyanato-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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